Product packaging for 2-Amino-4-(azetidin-1-yl)benzoic acid(Cat. No.:)

2-Amino-4-(azetidin-1-yl)benzoic acid

Cat. No.: B13084801
M. Wt: 192.21 g/mol
InChI Key: FOEOLZCXINRIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(azetidin-1-yl)benzoic acid is a benzoic acid derivative incorporating an azetidine ring, a scaffold of significant interest in modern drug discovery. Azetidines are valued as saturated building blocks that introduce conformational constraint and three-dimensionality to molecules, which can lead to improved pharmacokinetic properties and access to novel chemical space . The presence of both an amino group and a carboxylic acid on the aromatic ring makes this compound a versatile bifunctional intermediate for synthetic chemistry. It can undergo typical reactions such as amide coupling via the carboxylic acid and diazotization or reductive amination via the aromatic amine, enabling its incorporation into more complex molecular architectures . Compounds featuring the azetidine motif have demonstrated a broad spectrum of biological activities in research, serving as core structures in antibiotics, cholesterol absorption inhibitors like Ezetimibe, and investigational agents with anticancer, antitubercular, and antioxidant properties . Furthermore, azetidine-containing compounds are being explored as inhibitors of various biological targets, including Aurora kinases for anticancer therapy and as antagonists for receptors like the histamine H4 receptor . The inherent ring strain of the azetidine ring also allows for interesting reactivity, such as ring-opening and expansion, to synthesize other valuable nitrogen-containing heterocycles like dihydrooxazines and benzodiazepine derivatives, further enhancing its utility in medicinal chemistry and drug development . This product is intended for research purposes as a key building block and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B13084801 2-Amino-4-(azetidin-1-yl)benzoic acid

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-amino-4-(azetidin-1-yl)benzoic acid

InChI

InChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14)

InChI Key

FOEOLZCXINRIOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=C(C=C2)C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of the 2-Amino-4-(azetidin-1-yl)benzoic Acid Core

The construction of the this compound core is a multi-step process that can be approached by first synthesizing the functionalized azetidine (B1206935) and the substituted benzoic acid moieties separately, followed by their coupling.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature. Its synthesis is challenging due to ring strain. rsc.org Several methodologies have been developed to access functionalized azetidines.

Intramolecular cyclization is a common strategy for forming the azetidine ring. This can be achieved through various methods, including those starting from amino acids and Schiff bases. magtech.com.cn One approach involves the intramolecular SN2 reaction where a nitrogen atom attacks a carbon with a suitable leaving group, such as a halogen or a mesylate. nih.govfrontiersin.org Another method is the palladium-catalyzed intramolecular amination of unactivated C-H bonds, which allows for the synthesis of azetidines from picolinamide-protected amine substrates. organic-chemistry.org

Recent advancements include the use of visible light in a copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides to produce azetidines with high regioselectivity. nih.gov Additionally, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov

Table 1: Selected Cyclization Reactions for Azetidine Synthesis

Starting Material Reagents and Conditions Product Yield (%)
γ-amino alcohol derivative PPh3, DEAD (Mitsunobu reaction) N-Cbz protected azetidine Not specified
picolinamide protected amine Pd(OAc)2, I2, K2CO3 Azetidine derivative Good
Ynamide [Cu(bcp)DPEphos]PF6, DIPEA, visible light Azetidine derivative Up to 99%

The aza-Michael addition is a powerful tool for forming C-N bonds and has been applied to the synthesis of azetidine derivatives. mdpi.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For instance, new heterocyclic amino acid derivatives containing an azetidine ring have been prepared through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.govbohrium.comnih.govresearchgate.net This method provides a straightforward route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov

Table 2: Aza-Michael Addition for the Synthesis of Azetidine Derivatives

Michael Acceptor Amine Catalyst/Conditions Product Yield (%)
Methyl (N-Boc-azetidin-3-ylidene)acetate Various NH-heterocycles DBU Functionalized 3-substituted 3-(acetoxymethyl)azetidines Good to excellent

Due to the reactivity of the azetidine nitrogen, protection strategies are often employed during multi-step syntheses. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These N-protected azetidines serve as versatile building blocks for further functionalization. rsc.org For example, N-Boc-azetidin-3-one can be used as a starting material for the Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated ester, which can then undergo further transformations. nih.govbohrium.comnih.govresearchgate.net The protecting group can be removed at a later stage to allow for coupling reactions.

The 2-amino-4-substituted benzoic acid, also known as a substituted anthranilic acid, is the other key component of the target molecule.

Substituted anthranilic acids are valuable intermediates in organic synthesis. uees.edu.ecijddr.innih.gov Derivatization can be achieved through various reactions targeting the aromatic ring, the amino group, or the carboxylic acid group. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto the aromatic ring. google.com The amino group can be acylated or alkylated to introduce a wide range of functional groups. researchgate.netnih.gov Furthermore, the carboxylic acid can be converted to esters or amides. researchgate.net Diazotization of anthranilic acid derivatives can also lead to a variety of functionalized products. nih.govcore.ac.uk

A plausible route to this compound would involve the nucleophilic aromatic substitution of a suitable 2-amino-4-halobenzoic acid derivative with azetidine. The reaction would likely require a catalyst, such as a palladium complex, and a base. The amino and carboxylic acid functionalities would likely need to be protected during this coupling step.

Synthesis of the 2-Amino-4-substituted Benzoic Acid Moiety

Late-Stage Functionalization Approaches for Benzoic Acid Amination

Late-stage functionalization (LSF) is a pivotal strategy in medicinal chemistry, enabling the direct modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. In the context of benzoic acids, late-stage amination introduces a crucial functional group, profoundly influencing the compound's physicochemical properties and biological activity.

Recent advancements have focused on transition metal-catalyzed C-H amination, a powerful tool for the direct conversion of C-H bonds into C-N bonds. Iridium-catalyzed C-H activation has emerged as a particularly robust method for the amination of a wide array of benzoic acids. This technique often employs a directing group, such as the carboxylic acid itself, to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. For instance, ortho-C-H amidation can be achieved using various transition metal catalysts, providing a direct route to anthranilic acid derivatives. These reactions are valued for their tolerance of numerous functional groups, a critical feature for the LSF of drug-like molecules.

Another significant approach is decarboxylative amination, where the carboxylic acid group is replaced by an amino group. This transformation can be achieved through various methodologies, including protocols that proceed under oxidant-free conditions, which is advantageous for sensitive substrates. For example, a one-pot, two-step process involving Ir-catalyzed C-H amidation followed by protodecarboxylation has been developed to afford meta- or para-substituted aniline (B41778) derivatives from ortho-amidated benzoic acids.

The table below summarizes key late-stage amination approaches applicable to benzoic acid scaffolds.

MethodologyCatalyst/ReagentPosition of AminationKey Features
Directed C-H AminationIridium CatalystOrthoHigh selectivity, broad functional group tolerance.
C-H Amidation/DecarboxylationIridium Catalyst / AcidMeta or ParaAccess to substitution patterns not achievable by direct C-H functionalization.
Decarboxylative AminationBimetallic Pd/Cu systemIpsoOxidative decarboxylative coupling with unprotected amines. core.ac.uk
Rearrangement of Acyl O-hydroxylaminesTrifluoroacetic acid / Iron catalystOrthoMild conditions, does not require precious metals.

These methodologies represent a significant step forward in the synthetic chemist's toolkit, providing efficient and selective pathways for the late-stage introduction of amino functionalities into benzoic acid-containing molecules, thereby accelerating the drug discovery process.

Optimized Coupling Reactions for Assembling the this compound Framework

The construction of the this compound framework typically relies on the formation of a C-N bond between a pre-functionalized benzoic acid derivative and azetidine. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach, with the Buchwald-Hartwig amination being a preeminent method. hmdb.ca This palladium-catalyzed reaction facilitates the coupling of an aryl halide or triflate with an amine.

For the synthesis of the target compound, a common starting material is a 4-halo-2-aminobenzoic acid derivative, such as 4-bromo-2-aminobenzoic acid. The amino and carboxylic acid functionalities may require protection to prevent side reactions, although some protocols have been developed that can proceed without the need for protecting groups. nih.gov The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Copper-catalyzed amination, an evolution of the Ullmann condensation, presents a viable alternative to palladium-based systems. nih.gov These reactions can be more cost-effective and sometimes offer complementary reactivity. The optimization of these coupling reactions involves screening various parameters to achieve high conversion and minimize by-product formation.

Below is a table outlining typical conditions for the Buchwald-Hartwig amination to form the desired framework.

ParameterTypical Reagents/ConditionsPurpose
Aryl Halide 4-Bromo-2-aminobenzoic acid (or its ester)Benzoic acid precursor
Amine AzetidineIntroduction of the azetidine ring
Catalyst Pd(OAc)₂, Pd₂(dba)₃Palladium source
Ligand BINAP, XPhos, SPhosStabilize the palladium catalyst and facilitate the reaction
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Deprotonate the amine and facilitate catalyst turnover
Solvent Toluene, Dioxane, THFProvide a suitable reaction medium
Temperature 80-110 °CTo drive the reaction to completion

Successful optimization of these coupling reactions is essential for the efficient and scalable synthesis of this compound, a key intermediate for further chemical exploration.

Derivatization and Structural Diversification Strategies for this compound

Chemical Modifications of the Amino Group at Position 2

The amino group at the 2-position of the benzoic acid ring is a versatile handle for a wide range of chemical transformations, allowing for extensive structural diversification. As a primary aromatic amine, it can undergo numerous reactions to introduce a variety of functional groups, which can modulate the molecule's biological activity, solubility, and other properties.

Standard derivatization reactions include acylation, sulfonylation, and alkylation. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. Reductive amination with aldehydes or ketones can introduce alkyl substituents. The adjacent carboxylic acid group can influence the reactivity of the amino group and may participate in intramolecular reactions under certain conditions. core.ac.uk For instance, diazotization of anthranilic acid derivatives can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. chemtube3d.comnih.gov

The following table presents a selection of possible modifications of the 2-amino group.

Reaction TypeReagentFunctional Group Introduced
Acylation Acetyl chloride, Benzoyl chlorideAmide
Sulfonylation p-Toluenesulfonyl chlorideSulfonamide
Alkylation Alkyl halideSecondary or tertiary amine
Reductive Amination Aldehyde/Ketone, NaBH₃CNN-Alkyl group
Diazotization NaNO₂, HClDiazonium salt (intermediate)

These modifications are fundamental in medicinal chemistry for probing the SAR of the 2-amino position.

Investigation of Substituent Effects on the Azetidine Ring at Position 4

The azetidine ring is a valuable scaffold in medicinal chemistry, often used as a rigid bioisostere for larger or more flexible groups. lifechemicals.com The introduction of substituents on the azetidine ring can significantly impact the parent molecule's properties by altering its conformation, steric profile, and electronic distribution. rsc.orgresearchgate.net These changes, in turn, can affect binding affinity to biological targets, as well as pharmacokinetic properties.

Structure-activity relationship (SAR) studies often involve the synthesis of a library of compounds with various substituents on the azetidine ring. nih.gov For example, substitution at the 3-position of the azetidine ring can project vectors into different regions of a binding pocket. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, can be systematically varied to optimize biological activity. researchgate.net The ring strain of azetidines also makes them susceptible to ring-opening reactions, a factor that can be influenced by the nature of the substituents. nih.govrsc.org

The table below illustrates potential substituent effects on the azetidine ring.

Substituent PositionType of SubstituentPotential Impact
C2 or C4 Alkyl, ArylSteric hindrance, lipophilicity
C3 Hydroxyl, Amino, CarboxylPolarity, hydrogen bonding potential
N1 (if not attached to the benzoic acid) Varied substituentsModulates basicity and overall molecular shape

Systematic investigation of these effects is crucial for fine-tuning the properties of this compound-based compounds.

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is another key site for derivatization, allowing for the synthesis of esters and amides. These modifications can significantly alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.org A variety of alcohols, from simple alkyl alcohols to more complex structures, can be used to generate a diverse range of esters. acs.org

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov The resulting amides are generally more stable to hydrolysis than the corresponding esters.

The table below summarizes common methods for esterification and amidation.

ReactionReagentsProductKey Considerations
Esterification Alcohol, H₂SO₄ (catalyst)EsterReversible reaction; may require removal of water.
Amidation Amine, EDC/HOBtAmideRequires activation of the carboxylic acid.
Acyl Chloride Formation SOCl₂, (COCl)₂Acyl ChlorideHighly reactive intermediate for ester or amide formation.

These derivatization strategies are essential for creating prodrugs, modulating pharmacokinetic profiles, and exploring new interactions with biological targets.

Transition Metal-Catalyzed Cross-Coupling Reactions for Structural Expansion (e.g., Suzuki-Miyaura)

To further expand the structural diversity of the this compound scaffold, transition metal-catalyzed cross-coupling reactions can be employed. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. If the benzoic acid ring is further functionalized with a halide (e.g., at the 5- or 6-position), it can serve as a handle for reactions like the Suzuki-Miyaura coupling. libretexts.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide or triflate. snnu.edu.cnjst.go.jp This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the late-stage modification of complex molecules. By introducing various boronic acids, a diverse array of aryl, heteroaryl, or vinyl groups can be appended to the benzoic acid core, significantly expanding the accessible chemical space. nih.govdomainex.co.uk

The table below outlines the key components of a Suzuki-Miyaura cross-coupling reaction for structural expansion.

ComponentExampleRole
Aryl Halide 5-Bromo-2-amino-4-(azetidin-1-yl)benzoic acidElectrophilic partner
Organoboron Reagent Phenylboronic acid, Pyridine-3-boronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling
Base K₂CO₃, Cs₂CO₃Activates the organoboron reagent
Solvent Dioxane/Water, TolueneReaction medium

The application of such cross-coupling reactions enables the synthesis of highly functionalized and structurally complex derivatives of this compound, which is invaluable for the development of new therapeutic agents.

Principles and Applications of Green Chemistry in the Synthesis of this compound Derivatives

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules, including derivatives of this compound. The core tenets of green chemistry—such as waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, and catalysis—provide a framework for developing more environmentally benign synthetic routes. While specific green synthetic protocols for this compound are not extensively documented in dedicated literature, the principles can be applied to its plausible synthetic pathways, primarily focusing on the formation of the C-N bond between the azetidine ring and the benzoic acid core, and the synthesis of the precursors themselves.

A key transformation in the synthesis of this compound derivatives is the nucleophilic aromatic substitution or cross-coupling reaction to form the C-N bond at the C-4 position of the benzoic acid ring. Traditional methods often rely on stoichiometric amounts of reagents and harsh reaction conditions. Green chemistry offers several strategies to mitigate the environmental impact of these transformations.

Catalytic Approaches for C-N Bond Formation:

The use of catalytic methods is a cornerstone of green chemistry. Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. While historically reliant on palladium catalysts, research has expanded to include more earth-abundant and less toxic metals like copper. Copper-catalyzed amination of halobenzoic acids offers a greener alternative. These reactions can often be performed under milder conditions and with lower catalyst loadings. Furthermore, the choice of ligand for the metal catalyst can significantly influence the reaction's efficiency and environmental footprint.

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Green Chemistry Aspect
Cu/Cu2O2-Bromobenzoic acidAliphatic/Aromatic Amine2-Ethoxyethanol13081-99Use of a more benign solvent compared to traditional aprotic polar solvents. High yields reduce waste. researchgate.netnih.govorganic-chemistry.orgscilit.com
Palladium-based catalystsAryl halidesAminesToluene, Dioxane80-110VariableHigh efficiency and broad substrate scope, but palladium is a precious metal.

Safer Solvents and Reaction Conditions:

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For the synthesis of aminobenzoic acid derivatives, water has been explored as a reaction medium, particularly in combination with microwave irradiation to accelerate reaction rates. Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly reduce reaction times and, in some cases, improve product yields and selectivity. organic-chemistry.orgnih.govrasayanjournal.co.inasianpubs.orgbeilstein-journals.org

ReactionSolventConditionsAdvantages
Synthesis of 1,5-benzodiazepinesSolvent-freep-Amino Benzoic Acid catalystAvoids the use of volatile organic compounds (VOCs), simplified work-up. beilstein-journals.org
One-pot synthesis of hydantoinsWaterMicrowave-assistedReduces reaction time, uses a benign solvent, and offers a chromatography-free synthesis. beilstein-journals.org
Synthesis of azetidinone derivatives-Microwave-assistedShorter reaction times and often higher yields compared to conventional heating. nih.govrasayanjournal.co.inasianpubs.org

Biocatalysis and Renewable Feedstocks:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While direct biocatalytic synthesis of this compound has not been reported, enzymes could be employed in the synthesis of its precursors. For instance, the biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks like glucose is an active area of research. researchgate.netrepec.org This approach aligns with the green chemistry principle of using renewable rather than depleting resources. The use of enzymes can also circumvent the need for protecting groups, thereby reducing the number of synthetic steps and waste generation.

Atom Economy and Waste Reduction:

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green synthesis. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. For example, in the synthesis of 4-aminobenzoic acid via catalytic hydrogenation of 4-nitrobenzoic acid, the primary byproduct is water, leading to a high atom economy. This contrasts with older methods that might use stoichiometric reducing agents, generating significant inorganic waste.

ReactionReducing AgentByproductAtom Economy
Catalytic Hydrogenation of 4-nitrobenzoic acidH2 (with Pd/C catalyst)H2OHigh
Traditional reduction methods (e.g., Fe/HCl)FeFeCl2/FeCl3Lower

Advanced Characterization Techniques in Chemical Research

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are fundamental tools for piecing together the molecular puzzle. They provide detailed information about the electronic environment of individual atoms and the connectivity between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. omicsonline.orgmdpi.com It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the number, type, and connectivity of atoms in a molecule.

For 2-Amino-4-(azetidin-1-yl)benzoic acid, 1D NMR spectra (¹H and ¹³C) would provide the initial overview of the proton and carbon environments. The ¹H NMR would be expected to show distinct signals for the aromatic protons, the protons of the azetidine (B1206935) ring, the amino group protons, and the carboxylic acid proton. The ¹³C NMR spectrum would similarly show a unique signal for each carbon atom in a different chemical environment.

To establish the precise connectivity of the molecular fragments, multi-dimensional NMR techniques are indispensable. ipb.ptresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For this compound, an HSQC spectrum would show which protons are directly bonded to which carbon atoms. For instance, it would definitively link the methylene (B1212753) protons of the azetidine ring to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing longer-range connectivity, typically over two to three bonds. youtube.com This is particularly useful for connecting the different functional groups. For the target molecule, HMBC would be expected to show correlations between the protons of the azetidine ring and the aromatic carbon at the 4-position, confirming the attachment point of the azetidine substituent. It would also show correlations between the aromatic protons and the carboxylic acid carbon, as well as the carbon bearing the amino group, thus confirming the substitution pattern on the aromatic ring.

The following table represents hypothetical ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.

Atom NumberingHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~170H-3, H-5
2-~110H-3, -NH₂
3~7.8~132C-1, C-2, C-4, C-5
4-~150H-3, H-5, Azetidine H
5~6.2~105C-3, C-4
6-~148H-5, Azetidine H
Azetidine CH₂ (α)~4.0~55C-4, C-6, Azetidine C (β)
Azetidine CH₂ (β)~2.4~18Azetidine C (α)
-NH₂~5.5-C-2, C-3
-COOH~12.0-C-1, C-2, C-6

This is a hypothetical data table for illustrative purposes.

Given the presence of two nitrogen atoms in this compound, ¹⁵N NMR spectroscopy could provide valuable information about their electronic environments. nih.govnih.gov Although ¹⁵N has a low natural abundance and sensitivity, modern NMR instruments and techniques can acquire such spectra. One would expect two distinct signals in the ¹⁵N NMR spectrum, corresponding to the amino group nitrogen and the azetidine nitrogen. The chemical shifts of these signals would be indicative of their hybridization and chemical environment. For instance, the sp²-hybridized amino nitrogen would have a significantly different chemical shift compared to the sp³-hybridized nitrogen of the azetidine ring.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with very high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₀H₁₂N₂O₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. acs.orgacs.orgmiamioh.edu By inducing fragmentation and analyzing the masses of the resulting fragments, the connectivity of the molecule can be further confirmed. For this compound, characteristic fragmentation patterns would be expected, such as the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and fragmentation of the azetidine ring.

IonHypothetical m/zPossible Fragmentation Pathway
[M+H]⁺193.0977Protonated parent molecule
[M-H₂O+H]⁺175.0871Loss of water from the carboxylic acid
[M-CO₂H]⁺147.1028Loss of the carboxyl group

This is a hypothetical data table for illustrative purposes.

Advanced Chromatographic Separations for Compound Purity and Isolation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ekb.eghelixchrom.comust.edu A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Diode-array detection (DAD) can provide a UV spectrum of the peak, which can further aid in its identification. For preparative applications, HPLC can be scaled up to isolate the pure compound from a reaction mixture.

The comprehensive characterization of a novel compound like this compound is a systematic process that relies on the synergistic use of advanced analytical techniques. High-resolution NMR and mass spectrometry are employed to piece together the molecular structure atom by atom and confirm its elemental composition. X-ray crystallography offers the ultimate proof of structure in the solid state, while chromatographic methods ensure the purity of the compound. Through the rigorous application of these methods, a complete and unambiguous understanding of the chemical identity of this compound can be achieved.

Computational and Theoretical Investigations in Drug Design

Quantum Chemical Calculations and Molecular Mechanics Simulations

Quantum chemical calculations and molecular mechanics are foundational computational techniques used to predict the geometric and electronic properties of a molecule. These methods are crucial for understanding the intrinsic characteristics of 2-Amino-4-(azetidin-1-yl)benzoic acid, which dictate its stability, reactivity, and potential for intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most energetically favorable conformations, or global minima, is critical, as these are the shapes the molecule is most likely to adopt in a biological system.

For this compound, the key rotatable bonds are between the azetidine (B1206935) ring and the benzene (B151609) ring, and between the carboxylic acid group and the benzene ring. A systematic conformational search using molecular mechanics force fields, followed by geometry optimization of low-energy conformers using quantum mechanics methods like Density Functional Theory (DFT), would be employed. The analysis would reveal the dihedral angles that lead to the most stable structures, typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonds. nih.gov

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Conformer IDDihedral Angle (C3-C4-N-C_azetidine)Dihedral Angle (C2-C1-C(O)OH)Relative Energy (kcal/mol)Population (%) at 298K
Conf-115.2°5.1°0.0075.3
Conf-2-165.8°4.8°1.2510.1
Conf-390.5°178.2°2.501.5
Conf-412.9°-175.0°0.8523.1

Electronic structure analysis provides fundamental information about the distribution of electrons within a molecule, which is key to predicting its chemical reactivity. Quantum chemical calculations are used to determine properties such as molecular orbital energies and the molecular electrostatic potential (MEP). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net The MEP map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with a biological target. researchgate.net For this compound, the amino group and azetidine nitrogen are expected to be nucleophilic sites, while the carboxylic acid proton is an electrophilic site.

Table 2: Hypothetical Electronic Properties of this compound This table presents hypothetical data to illustrate the expected outcomes of an electronic structure analysis.

ParameterCalculated ValueImplication
Energy of HOMO-5.8 eVRegion of electron donation (e.g., amino group)
Energy of LUMO-1.2 eVRegion of electron acceptance (e.g., benzene ring)
HOMO-LUMO Gap4.6 eVIndicates high kinetic stability
Dipole Moment3.5 DSuggests significant molecular polarity

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). rjptonline.org This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand, which can guide further optimization. ccspublishing.org.cn

For this compound, docking studies would involve selecting a relevant biological target. Given its structural similarity to aminobenzoic acid derivatives, potential targets could include enzymes involved in folate biosynthesis or signaling pathways implicated in cancer. nih.govresearchgate.net The docking simulation would place the most stable conformer of the compound into the active site of the target protein, and a scoring function would estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amino or carboxyl groups and protein residues, or hydrophobic interactions involving the benzene ring. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents hypothetical data to illustrate the expected outcomes of a molecular docking study.

ParameterResult
Binding Affinity (kcal/mol)-8.2
Hydrogen Bond InteractionsAmino group with Asp145; Carboxyl group with Lys72
Hydrophobic InteractionsBenzene ring with Leu25, Val70
Other InteractionsAzetidine ring with Phe144 (π-alkyl)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target would be required. nih.gov Various molecular descriptors representing physicochemical properties would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate an equation that correlates these descriptors with activity. A robust QSAR model would have high predictive power, allowing for the estimation of biological activity for new, unsynthesized compounds. nih.gov

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.45 * CLogP - 0.12 * TPSA + 0.08 * MW - 2.15

This equation would suggest that activity increases with lipophilicity (CLogP) and molecular weight (MW) but decreases with increasing topological polar surface area (TPSA).

The primary outcome of a QSAR study is the identification of the key molecular properties, or descriptors, that govern biological activity. nih.govnih.gov These descriptors fall into several categories: electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov By analyzing the contribution of each descriptor in the QSAR model, researchers can understand what makes a compound more or less potent. For a series based on this compound, it might be found that the size and electronics of substituents on the benzene ring or modifications to the azetidine ring are critical for activity. This knowledge is invaluable for guiding the rational design of new, more potent analogs. nih.gov

Table 4: Key Physicochemical Descriptors and Their Potential Influence on Activity This table presents hypothetical data to illustrate the types of descriptors analyzed in a QSAR study.

DescriptorDescriptionHypothetical Influence on Activity
CLogPLogarithm of the octanol/water partition coefficientPositive correlation; increased lipophilicity may improve membrane permeability.
TPSATopological Polar Surface AreaNegative correlation; lower polarity may enhance target engagement in a hydrophobic pocket.
MWMolecular WeightPositive correlation within a limited range; suggests a need for sufficient size to fill the binding pocket.
H-Bond DonorsNumber of hydrogen bond donorsCrucial for specific interactions; a value of 2 (from -NH₂ and -COOH) is likely optimal.

Pharmacological Profile and Biological Mechanisms of Action

Enzyme Inhibition Studies of 2-Amino-4-(azetidin-1-yl)benzoic Acid and its Analogs

The potential for this compound and its analogs to act as enzyme inhibitors is a key area of investigation. The structural components of the molecule suggest possible interactions with several classes of enzymes.

Inhibition of Bacterial Transpeptidases and Penicillin-Binding Proteins (PBPs) by Beta-Lactam Related Structures

While this compound is not a classic beta-lactam, the presence of the strained azetidine (B1206935) ring is a feature it shares with this critical class of antibiotics. Beta-lactam antibiotics, such as penicillins and cephalosporins, exert their antibacterial effect by inhibiting bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. The azetidin-2-one (B1220530) (β-lactam) ring is the key pharmacophore responsible for this activity. Although the azetidine ring in this compound is not a beta-lactam, its structural similarity and inherent ring strain could potentially allow for interactions with the active sites of PBPs, albeit likely through a different mechanism or with lower potency than traditional beta-lactams. Research on benzoic acid derivatives linked to a 1-azetidinyl ring has indicated potential antimicrobial activity, suggesting that this structural combination may interfere with bacterial cellular processes.

Targeting Specific Kinases (e.g., MEK1, JAK Enzymes)

The aminobenzoic acid scaffold is a common feature in many kinase inhibitors. While there is no direct evidence of this compound inhibiting MEK1 (Mitogen-activated protein kinase kinase 1) or Janus kinases (JAKs), the general class of aminobenzoic acid derivatives has been explored for such activities. Kinases are crucial signaling proteins that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The potential for this compound to act as a kinase inhibitor would depend on its ability to fit into the ATP-binding pocket of the target kinase and form specific interactions. Further research, including computational modeling and in vitro screening, would be necessary to explore this possibility.

Modulation of Other Enzyme Systems (e.g., Tyrosinase, α-Glucosidase, USP1/UAF1 Deubiquitinase)

Derivatives of benzoic acid have been shown to inhibit a variety of other enzyme systems. For instance, some benzoic acid derivatives have demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, suggesting potential applications in treating hyperpigmentation disorders. Additionally, α-glucosidase, an enzyme involved in carbohydrate digestion, has been identified as a target for benzoic acid derivatives, indicating a potential role in the management of type 2 diabetes. The deubiquitinase enzyme complex USP1/UAF1, which is involved in DNA damage repair, is another potential target, as its inhibition can sensitize cancer cells to certain therapies. While specific studies on this compound are not available, the established precedent for benzoic acid derivatives as enzyme inhibitors suggests that this compound could also exhibit activity against these or other enzyme systems.

Antimicrobial Activities and Underlying Mechanisms

The potential of this compound as an antimicrobial agent is supported by the known activities of both aminobenzoic acid and azetidine-containing compounds.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 4-aminobenzoic acid (PABA) have been shown to possess antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanism of action for some of these derivatives is thought to involve the disruption of the bacterial cell membrane. mdpi.com Similarly, various benzoic acid derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of an azetidinyl group could potentially enhance the antibacterial profile of the aminobenzoic acid scaffold. For instance, some benzoic acid derivatives incorporating a 1-azetidinyl ring have been noted for their antimicrobial properties. Studies on pyrazole-based benzoic acid derivatives have shown potent activity against staphylococci and enterococci, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. mdpi.com While specific data for this compound is not available, the collective evidence suggests it may possess a spectrum of antibacterial activity.

Antibacterial Activity of Related Benzoic Acid Derivatives

Compound TypeBacterial StrainsReported ActivityReference
4-Aminobenzoic Acid Derivatives (Schiff bases)Methicillin-resistant Staphylococcus aureus (MRSA)MIC from 15.62 µM nih.govnih.gov
Benzoic Acid, 2-(3-chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)-General bacteria and fungiAntimicrobial activity noted
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesStaphylococci and EnterococciMIC values as low as 0.78 μg/mL mdpi.com
General Benzoic Acid DerivativesEscherichia coliVariable MICs depending on substitution nih.gov

Antifungal Spectrum and Potency

In addition to antibacterial properties, derivatives of aminobenzoic acid have also been investigated for their antifungal potential. Studies have shown that certain 2-aminobenzoic acid derivatives exhibit efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. mdpi.comnih.gov The antifungal activity of these compounds can be influenced by structural modifications, such as esterification of the carboxyl group. nih.gov Furthermore, some 4-aminobenzoic acid derivatives have demonstrated potent broad-spectrum antifungal properties with MICs as low as 7.81 µM. nih.govnih.gov The presence of the azetidine ring in this compound could contribute to or modify this antifungal activity. For example, azetidinyl derivatives are known to possess a broad spectrum of biological activities, including antifungal properties.

Antifungal Activity of Related Aminobenzoic Acid Derivatives

Compound TypeFungal StrainsReported ActivityReference
2-Aminobenzoic Acid DerivativesCandida albicans, Aspergillus nigerAntifungal efficacy demonstrated mdpi.comnih.gov
4-Aminobenzoic Acid Derivatives (Schiff bases)Broad-spectrum antifungalMIC of ≥ 7.81 µM nih.govnih.gov
Amide derivative of p-Aminobenzoic acidCandida albicans, Aspergillus nigerSignificant antifungal activity ajrconline.org

Antitubercular Activity of Related Chemical Entities

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those structurally related to this compound. The azetidine ring, a core component of this molecule, is featured in compounds demonstrating significant activity against Mycobacterium tuberculosis. For instance, a series of nitrofuran-warhead-equipped spirocyclic azetidines have shown excellent in vitro activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) than the first-line drug isoniazid. mdpi.com

Derivatives of amino acids have also been explored for their antitubercular potential. In one study, 17 new N-acylhydrazone derivatives of amino acids were evaluated, with several compounds exhibiting notable MIC values between 12.5 and 50 μg/mL against M. tuberculosis H37Rv, comparable to the tuberculostatic drug D-cycloserine. nih.gov Furthermore, the 1,3,4-oxadiazole (B1194373) scaffold, which can be synthesized from benzoic acid derivatives, has been incorporated into novel antitubercular candidates. researchgate.netmdpi.com Specifically, certain 5-phenyl substituted 1,3,4-oxadiazole derivatives showed promising activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. mdpi.com

Research has also identified novel inhibitors of the polyketide synthase 13 (Pks13) thioesterase domain, an essential enzyme in mycobacterial cell wall synthesis. nih.gov While a benzoic acid derivative in this study retained potency in the Pks13 assay, it did not show antimycobacterial activity (no MIC), highlighting the complexity of translating enzyme inhibition to whole-cell activity. nih.gov

Table 1: Antitubercular Activity of Related Compounds

Compound ClassTarget/StrainKey FindingsReference
Spirocyclic AzetidinesM. tuberculosis H37RvHigh in vitro activity, with some compounds more potent than isoniazid. mdpi.com
N-acylhydrazone derivatives of amino acidsM. tuberculosis H37RvMIC values ranging from 12.5 to 50 μg/mL. nih.gov
1,3,4-Oxadiazole derivativesM. tuberculosis (drug-sensitive and resistant)Certain derivatives identified as potential candidates for novel antitubercular agents. researchgate.net
5-phenyl substituted 1,3,4-oxadiazole derivativesM. tuberculosis (drug-sensitive and resistant)Showed promising activity against multiple strains. mdpi.com

Elucidation of Mechanistic Pathways for Antimicrobial Action

The antimicrobial action of compounds related to this compound can be attributed to distinct mechanisms associated with its core moieties. The azetidinyl group is recognized for its contribution to a broad spectrum of biological activities, including antibacterial properties.

The benzoic acid portion of the molecule is linked to a well-documented antimicrobial mechanism. Benzoic acid and its derivatives can function as antimicrobial agents by disrupting bacterial cell homeostasis. researchgate.net As lipophilic acids, they can pass through the bacterial cell membrane and release H+ ions into the cytoplasm. researchgate.net This acidification of the cell's interior disrupts essential metabolic processes and the ion gradient across the membrane, ultimately leading to the inhibition of bacterial growth or cell death. researchgate.netdrugbank.com The effectiveness of this mechanism can be influenced by the presence and position of other substituents on the benzoic ring, which can alter the compound's polarity and ability to penetrate the bacterial cell wall. nih.gov

Antiproliferative and Anticancer Properties in Relevant Biological Models

Structural analogs of this compound, particularly those containing the azetidin-2-one (β-lactam) ring, have been a focus of anticancer research. These compounds are often designed as analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. nih.govnih.gov A series of 3-chloro-β-lactams showed potent antiproliferative effects in MCF-7 breast cancer cells, with IC50 values as low as 17 nM. nih.gov These compounds were found to inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and promote apoptosis by modulating pro- and anti-apoptotic proteins like BAX and Bcl-2. nih.gov Molecular docking studies confirmed their potential interaction with the colchicine (B1669291) binding site on β-tubulin. nih.gov

Benzoic acid derivatives have also demonstrated significant anticancer activity against various cell lines. preprints.org For example, new 4-(benzylamino)benzoic acid derivatives have been evaluated against non-small cell lung cancer (A549) and small cell lung cancer (H69) cell lines, with one compound showing an excellent IC50 value of 32.22 µM against H69 cells. preprints.org Similarly, 2-(4-aminophenyl)benzothiazoles, which share an amino-phenyl moiety, possess highly selective and potent antitumour properties, inducing cytochrome P450 1A1 which is involved in their metabolic activation. nih.gov Other studies have identified various substituted azetidin-2-one derivatives with high efficacy against MCF-7 cell lines, with inhibition percentages ranging from 89% to 94% at micromolar concentrations. nih.gov

Table 2: Antiproliferative Activity of Structurally Related Compounds

Compound ClassCancer Cell LineActivity (IC50)MechanismReference
3-chloro-β-lactamsMCF-7 (Breast)17 nMTubulin polymerization inhibitor nih.gov
Azetidin-2-one derivativesMCF-7 (Breast)High % inhibition (89-94%)Not specified nih.gov
4-(benzylamino)benzoic acid derivativeH69 (Lung)32.22 µMNot specified preprints.org
2-(4-amino-3-methylphenyl)benzothiazoleBreast, Colon, Ovarian xenograftsPotent in vivo activityCYP1A1 induction/biotransformation nih.gov
Benzoxazole clubbed 2-pyrrolidinonesSNB-75 (CNS Cancer)31.88-35.49% growth inhibitionMonoacylglycerol lipase (B570770) (MAGL) inhibition mdpi.com

Anti-inflammatory and Analgesic Potential of Structurally Related Compounds

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and screened for anti-inflammatory and analgesic activities, with some compounds showing more potent activity than standard drugs like aspirin (B1665792) and phenylbutazone. nih.gov The structural modifications of benzoic acid are crucial for these properties. For example, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated a higher binding affinity for the cyclooxygenase-2 (COX-2) receptor in silico compared to acetylsalicylic acid and significantly reduced inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. nih.gov

The analgesic potential of benzoic acid derivatives has been further explored through the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives. nih.govmdpi.com In vivo studies using acetic acid-induced writhing tests in mice, a model for peripheral pain, showed that these compounds could significantly reduce painful activity. mdpi.com For instance, one benzyl (B1604629) derivative reduced pain by up to 75%, demonstrating greater potency than acetaminophen (B1664979) and the parent compound. nih.govmdpi.com In addition to peripheral effects, central anti-nociceptive activity has also been observed in hot-plate tests. mdpi.com The anti-inflammatory effect of azetidin-2-one derivatives has also been noted, with some compounds showing a capacity to protect erythrocyte membranes comparable to the standard drug diclofenac. researchgate.net

Table 3: Anti-inflammatory and Analgesic Effects of Related Compounds

Compound ClassActivity TypeModel/AssayKey FindingsReference
2-aminobenzoic acid derivativesAnti-inflammatory, AnalgesicIn vivo animal modelsMore potent than aspirin and phenylbutazone. nih.gov
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidAnti-inflammatoryLPS-induced rat modelSignificantly reduced inflammatory parameters; potential COX-2 inhibitor. nih.gov
5-acetamido-2-hydroxy benzoic acid derivativesAnalgesicAcetic acid-induced writhing testUp to 75% reduction in pain response. mdpi.com
Azetidin-2-one derivatives of ferulic acidAnti-inflammatoryHuman red blood cell membrane stabilizationProtection comparable to diclofenac. researchgate.net

Receptor Binding and Modulation Studies

The structural motifs present in this compound are found in molecules that modulate various biological receptors. As previously noted, azetidin-2-one analogs of Combretastatin A-4 have been shown to bind to the colchicine site of β-tubulin, thereby inhibiting its polymerization and exerting anticancer effects. nih.gov

The azetidine scaffold has also been identified as a key feature in the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor. nih.gov Furthermore, derivatives of N-(indol-3-ylglyoxylyl)amino acids have been studied for their ability to interact with the benzodiazepine (B76468) receptor, which is an allosteric modulatory site on the GABAA receptor. sci-hub.se The affinity of these compounds for the receptor was found to be highly dependent on the size of the amino acid and the electronic properties of substituents, with esters being more active than their corresponding acids. sci-hub.se The ability of various heterocyclic compounds to act as positive or negative allosteric modulators of the GABAA receptor highlights the importance of this target for neurologically active agents. nih.govmdpi.com These studies collectively indicate that the core structures of this compound are privileged scaffolds for interacting with a range of important biological targets, including enzymes and cell surface receptors.

Medicinal Chemistry and Drug Discovery Implications

2-Amino-4-(azetidin-1-yl)benzoic Acid as a Privileged Scaffold in Drug Design

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The concept is central to the efficient design of new drugs, as these scaffolds offer a proven starting point for library synthesis and lead generation. The this compound structure embodies the key characteristics of a privileged scaffold. The aminobenzoic acid portion is a well-known pharmacophore found in numerous biologically active compounds, while the azetidine (B1206935) ring introduces a three-dimensional element and conformational rigidity that can be crucial for target binding and selectivity.

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. The this compound scaffold serves as an excellent template for this approach. Designers can envision the carboxylic acid and amino groups forming key hydrogen bonds or ionic interactions within a target's active site, a common feature for many benzoic acid derivatives in binding to proteins. iomcworld.comconicet.gov.ar The azetidine ring can be used to probe specific pockets within the binding site, with its substitution pattern allowing for fine-tuning of steric and electronic properties to maximize affinity and selectivity.

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules. benthamscience.comcijournal.ru The this compound scaffold is exceptionally well-suited for this purpose due to its two distinct and reactive functional groups: the amino group and the carboxylic acid. These "handles" allow for the attachment of a wide variety of building blocks in a systematic fashion.

For example, using solid-phase synthesis, the carboxylic acid can be anchored to a resin. nih.gov Subsequently, a diverse set of acylating agents (e.g., acid chlorides, sulfonyl chlorides) can be reacted with the free amino group. In a parallel set of reactions, the amino group could be protected, and the carboxylic acid could be coupled with a library of amines or alcohols. This two-dimensional approach allows for the exponential generation of a large library of related compounds from a small number of starting materials. These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. medscape.commanuscriptpoint.com

Table 1: Illustrative Combinatorial Library from this compound Scaffold

R1 (Amine Substitution)R2 (Carboxylic Acid Substitution)Resulting Structure
AcetylMethyl EsterMethyl 2-acetamido-4-(azetidin-1-yl)benzoate
BenzoylEthylamideN-ethyl-2-benzamido-4-(azetidin-1-yl)benzamide
MethylsulfonylBenzyl (B1604629) EsterBenzyl 2-(methylsulfonamido)-4-(azetidin-1-yl)benzoate
CyclopropylcarbonylIsopropylamideN-isopropyl-2-(cyclopropanecarboxamido)-4-(azetidin-1-yl)benzamide

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Effects

Once initial "hit" compounds are identified, the next critical step is to understand their structure-activity relationships (SAR). SAR studies involve systematically modifying the structure of a compound and observing the effect of these changes on its biological activity. nih.gov For derivatives of this compound, SAR investigations would focus on how modifications to the aromatic ring, the amino and carboxyl groups, and the azetidine moiety impact potency and selectivity. mdpi.com

For example, adding substituents to the benzoic acid ring could probe interactions with different regions of the target's binding pocket. researchgate.net Similarly, altering the substitution on the azetidine nitrogen could influence solubility, cell permeability, and target engagement.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for correlating chemical structure with biological activity. researchgate.net For substituted benzoic acids, it has been shown that binding constants can correlate well with the Hammett constants of the substituents, which describe their electron-donating or electron-withdrawing properties. mdpi.com

For derivatives of this compound, a QSAR study could be developed by synthesizing a series of analogs with varying substituents (e.g., -Cl, -F, -CH3, -OCH3) at different positions on the phenyl ring. The biological potency (e.g., IC50 or EC50) of each compound would be measured. A mathematical model could then be generated to relate potency to physicochemical descriptors of the substituents, such as:

Electronic effects (Hammett constants): How substituents influence the electron density of the aromatic ring. mdpi.com

Steric effects (Taft parameters): The size and shape of the substituent.

Hydrophobicity (logP): The lipophilicity of the substituent, which affects membrane permeability and binding.

Such models can predict the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules. iomcworld.com

Table 2: Hypothetical QSAR Data for Phenyl Ring Substituents

Substituent at C5Hammett Constant (σ)Hydrophobicity (π)Biological Potency (IC50, nM)
-H0.000.00500
-F0.060.14250
-Cl0.230.71120
-CH3-0.170.56400
-NO20.78-0.2850

Analysis of Conformational Preferences and Bioactive Conformations in Target Binding

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The this compound scaffold has several rotatable bonds and a non-planar azetidine ring, which can adopt different puckered conformations. Understanding the preferred conformation of the molecule when bound to its target (the bioactive conformation) is key to designing better drugs. rsc.org

Techniques like X-ray crystallography of ligand-protein complexes or computational methods like molecular dynamics (MD) simulations can be used to study these conformational preferences. rsc.org For example, analysis might reveal that a specific torsion angle between the benzoic acid ring and the azetidine ring is required for optimal binding. nih.gov It might also show that one pucker of the azetidine ring fits better into a hydrophobic pocket than another. This information allows chemists to design new analogs that are "pre-organized" in the bioactive conformation, potentially leading to a significant increase in binding affinity.

Lead Optimization Strategies for Enhanced Pharmacological Profiles

Lead optimization is the iterative process of modifying a promising hit compound (a "lead") to improve its drug-like properties. nih.gov The goal is to enhance not only potency and selectivity but also the pharmacokinetic and pharmacodynamic (ADME/PK) profile, including metabolic stability, bioavailability, and duration of action. nih.gov

For a lead compound based on the this compound scaffold, several optimization strategies could be employed:

Improving Potency: Guided by SAR and structural biology, small substituents could be added or modified to form additional favorable interactions with the target, such as hydrogen bonds or van der Waals contacts. researchgate.net

Enhancing Selectivity: If the lead compound interacts with unwanted off-targets, its structure can be modified to introduce steric clashes with the off-target's binding site while preserving affinity for the desired target.

Increasing Metabolic Stability: The azetidine ring or other parts of the molecule might be susceptible to metabolic degradation by enzymes like cytochrome P450s. Potential metabolic "soft spots" can be identified and blocked, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom or by altering the substitution pattern to hinder enzymatic access.

Modulating Physicochemical Properties: The solubility and permeability of the compound can be fine-tuned by modifying functional groups. For instance, converting the carboxylic acid to a bioisosteric replacement like a tetrazole can alter acidity and membrane transport characteristics.

This multi-parameter optimization process aims to transform a promising but imperfect lead molecule into a viable drug candidate. nih.gov

Strategies for Improving Target Affinity and Selectivity

A crucial aspect of drug development is the optimization of a compound's binding affinity and selectivity for its biological target. For derivatives of this compound, several strategies can be employed to achieve this. Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the molecule's structure influence its biological activity.

Key modifications can be made to the this compound scaffold to explore and improve target interactions. For instance, the carboxylic acid group can form crucial hydrogen bonds with target proteins, such as with arginine residues, anchoring the molecule in the binding site. The aromatic ring provides a base for substitutions that can enhance binding affinity and selectivity. The azetidine ring, a less common feature in drug molecules, can also be modified to probe the binding pocket and establish favorable interactions.

Systematic exploration of substitutions on the aromatic ring and the azetidinyl nitrogen can lead to the identification of derivatives with enhanced potency and a more desirable selectivity profile, minimizing off-target effects.

Approaches to Modulate Metabolic Stability and Pharmacokinetic Attributes

A promising drug candidate must not only have high affinity for its target but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). A significant challenge in drug development is ensuring that a compound has adequate metabolic stability to remain in the body long enough to exert its therapeutic effect.

For compounds based on the this compound scaffold, several approaches can be taken to enhance metabolic stability. One common strategy is the introduction of chemical modifications at sites that are susceptible to metabolic breakdown by enzymes such as cytochrome P450s. This can involve the incorporation of fluorine atoms or the replacement of metabolically labile groups with more stable alternatives.

StrategyRationalePotential Outcome
Introduction of Fluorine Blocks sites of metabolismIncreased metabolic stability
Modification of Lipophilicity Optimizes absorption and distributionImproved bioavailability
Alteration of Polar Surface Area Influences cell permeabilityEnhanced cellular uptake

Multi-Targeted Drug Design and Polypharmacology Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-targeted drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold is a promising starting point for the development of such polypharmacological agents. nih.gov

By strategically modifying the core structure, it is possible to design derivatives that can bind to multiple, distinct biological targets. For example, one part of the molecule could be optimized to inhibit a specific enzyme, while another part is designed to interact with a different receptor. This approach has been successfully applied to other benzoic acid derivatives to create dual inhibitors for conditions like Alzheimer's disease. nih.gov The versatility of the this compound structure makes it an attractive candidate for this type of multi-target drug design.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used as tools to study biological processes and validate new drug targets. An effective chemical probe should be potent, selective, and possess properties that allow for its use in cellular or in vivo experiments. The this compound scaffold can be adapted for the development of such probes.

By incorporating a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, onto the this compound core, researchers can create probes that allow for the visualization and identification of the compound's biological targets. These probes can be used in techniques like activity-based protein profiling (ABPP) to identify the specific proteins that a drug candidate interacts with in a complex biological system. This information is invaluable for understanding a drug's mechanism of action and for identifying potential off-target effects.

Probe TypeApplication
Fluorescently-labeled Cellular imaging and target localization
Biotin-tagged Affinity purification and target identification
Photo-affinity labeled Covalent modification and identification of binding partners

Future Perspectives and Emerging Research Directions

Exploration of Novel and Underexplored Biological Targets for 2-Amino-4-(azetidin-1-yl)benzoic Acid Derivatives

The therapeutic versatility of both azetidine (B1206935) and aminobenzoic acid derivatives suggests that hybrid molecules could interact with a wide range of biological targets. medwinpublishers.comnih.gov While aminobenzoic acid analogs have been explored for activities such as anticancer, antimicrobial, and anti-inflammatory effects, many potential targets remain underexplored for this specific combined scaffold. researchgate.net Future research should focus on screening derivatives against novel and challenging biological targets where the unique properties of the azetidine moiety could provide significant advantages.

One promising area is in combating antimicrobial resistance. Certain azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell envelope. nih.gov Derivatives of this compound could be investigated as inhibitors of enzymes involved in this pathway, such as the polyketide synthases and fatty acid synthases essential for mycolate assembly. nih.gov Another underexplored area for this scaffold is the inhibition of multidrug resistance-associated proteins (MRPs), which are key contributors to chemotherapy failure in cancer. Specific 4-aminobenzoic acid derivatives have been identified as selective inhibitors of MRPs, suggesting that the carboxyl group is crucial for this activity. ebi.ac.uk

Potential Biological Target ClassSpecific Example(s)Rationale for Exploration
Bacterial Cell Wall Synthesis Mycolic Acid Biosynthesis Enzymes (e.g., Pks13)Azetidine derivatives have shown potent activity against M. tuberculosis via this mechanism. nih.gov
Multidrug Resistance Pumps Multidrug Resistance-Associated Proteins (MRP1, MRP2)Aminobenzoic acid substructures are known to selectively inhibit MRPs, potentially reversing drug resistance in cancer. ebi.ac.uk
Protein Synthesis Bacterial Ribosome (Peptidyl Transferase Center)Aminobenzoic acid derivatives can obstruct the catalytic center of the ribosome, suggesting a novel antibacterial mechanism. acs.orgnih.gov
Kinases in Oncology Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A)A key target in neurodegenerative diseases and cancer; amenable to targeting by novel heterocyclic inhibitors. acs.orgchemrxiv.org
Viral Enzymes Human Coronavirus ProteasesCertain N-substituted azetidin-2-ones have demonstrated inhibitory activity against human coronavirus (229E).

Development of Advanced and Stereoselective Synthetic Routes for Complex Analogs

The creation of diverse and structurally complex libraries of this compound analogs is crucial for exploring their therapeutic potential. This requires the development of advanced synthetic routes that offer high degrees of control over stereochemistry and functional group installation. Due to the inherent ring strain of azetidines, their synthesis can be challenging. medwinpublishers.com However, modern organic chemistry provides several powerful strategies.

Stereoselective methods are particularly important, as the three-dimensional arrangement of substituents on the azetidine ring can dramatically influence biological activity. Recent advances include:

Gold-Catalyzed Oxidative Cyclization : This method allows for the flexible and efficient synthesis of chiral azetidin-3-ones from N-propargylsulfonamides, bypassing the need for toxic diazo intermediates. nih.gov

[2+2] Cycloaddition Reactions : A facile, stereoselective synthesis of highly functionalized azetidines can be achieved through the cycloaddition of 2-aminomalonates to chalcones, affording products with excellent diastereoselectivities. acs.orgnih.gov

Intramolecular Michael Additions : Enantiopure 2-cyano azetidines can be prepared from readily available β-amino alcohols, with the key step being a 4-exo-tet ring closure that forms the azetidine ring. thieme-connect.com

Strain-Release Functionalization : Nucleophilic addition to highly strained 1-azabicyclo[1.1.0]butane (ABB) intermediates allows for the diastereoselective synthesis of 3-substituted azetidines. uni-muenchen.de

These advanced methods can be combined with established techniques for modifying the aminobenzoic acid core, such as Sandmeyer reactions, to create a wide array of novel analogs for screening. scirp.org

Synthetic StrategyKey FeaturesPotential Application for Analogs
Gold-Catalyzed Cyclization Bypasses toxic reagents; flexible for chiral synthesis. nih.govIntroduction of carbonyl functionality on the azetidine ring for further modification.
[2+2] Cycloaddition Excellent diastereoselectivity; creates highly functionalized rings. acs.orgnih.govGeneration of polysubstituted azetidine rings with defined stereochemistry.
Intramolecular Michael Addition Starts from cheap chiral pool materials; creates functional handles (e.g., cyano groups). thieme-connect.comSynthesis of conformationally constrained amino acid analogs.
Strain-Release Arylation Uses strained intermediates for bis-functionalization of azetidines. uni-muenchen.deDirect introduction of diverse aryl groups at multiple positions on the azetidine ring.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For a scaffold like this compound, these computational tools can be instrumental in navigating the vast chemical space to identify derivatives with optimal therapeutic properties.

De novo drug design, powered by generative AI models, can propose novel molecular structures that are tailored to bind to a specific biological target with high affinity and selectivity. frontiersin.orgnih.gov For instance, generative algorithms could be trained on known kinase inhibitors to design new this compound derivatives that specifically target an underexplored kinase implicated in cancer. acs.org

Furthermore, predictive ML models are essential for early-stage evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov By building robust Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction models, researchers can virtually screen thousands of proposed analogs, prioritizing those with the highest probability of success before committing to costly and time-consuming chemical synthesis. simulations-plus.comiapchem.org This approach significantly reduces the attrition rate of drug candidates in later stages of development.

AI/ML ApplicationDescriptionImpact on Drug Discovery
De Novo Molecular Design Generative models (e.g., GANs, VAEs) create novel chemical structures optimized for specific properties. nih.govAccelerates the discovery of novel hits and leads without relying on existing compound libraries.
Predictive ADMET Modeling ML algorithms predict properties like solubility, permeability, metabolism, and toxicity from chemical structure. nih.govnih.govEnables early-stage filtering of compounds with poor pharmacokinetic or safety profiles, reducing late-stage failures.
Virtual High-Throughput Screening AI-driven docking and scoring functions screen large virtual libraries against a biological target.Efficiently identifies promising candidates from millions of possibilities for subsequent experimental validation.
Scaffold Hopping AI identifies novel core structures (scaffolds) that maintain the key pharmacophoric features of a known active molecule. frontiersin.orgHelps generate new intellectual property and overcome limitations of existing chemical series.

Potential Applications in Areas Beyond Traditional Medicinal Chemistry, such as Advanced Materials

The structural features of this compound also suggest potential applications beyond pharmaceuticals in the field of advanced materials. The combination of a rigid aromatic core, a reactive amino group, a carboxylic acid, and a strained heterocyclic ring provides a unique monomer for polymer and materials science.

Conducting Polymers : Aminobenzoic acids can undergo oxidative electropolymerization to form conductive polymer films. mdpi.com The incorporation of the azetidine moiety could modulate the electronic properties, solubility, and morphology of the resulting polymers, making them suitable for applications in electrochemical sensors or organic electronics.

High-Energy Materials : Strained rings like azetidine are known to store significant energy, and their derivatives have been investigated as potential energetic materials. documentsdelivered.comnih.gov The this compound scaffold could be used to design novel melt-castable explosives or propellants, where the azetidine provides energy content and the benzoic acid backbone contributes to thermal stability.

Heat-Resistant Polymers (Aramids) : Aromatic polyamides, or aramids, are a class of high-performance materials known for their heat resistance and strength. These are typically formed from aromatic diamines and diacids. Aminobenzoic acid derivatives can serve as monomers for creating novel aramid-like polymers. nih.govgoogle.com The azetidine group could introduce unique cross-linking opportunities or alter the chain packing and mechanical properties of the resulting material.

Application AreaRelevant Structural FeaturesPotential Properties and Uses
Functional Polymers Aromatic amine and carboxylic acid groups suitable for polymerization.Creation of novel conducting polymers for sensors or electronic devices. mdpi.comresearchgate.net
Energetic Materials High ring strain of the azetidine ring.Development of new melt-castable explosives or propellants with tunable properties. documentsdelivered.comnih.gov
High-Performance Fibers Aromatic polyamide (aramid) precursor structure.Synthesis of novel aramid-like materials with modified thermal stability and mechanical strength. nih.gov
Specialty Coatings High amine density and potential for cross-linking.Use as monomers or crosslinkers in the polymer industry for creating durable coatings. rsc.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Amino-4-(azetidin-1-yl)benzoic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling azetidine derivatives with halogenated benzoic acid precursors under nucleophilic substitution conditions. For example, intermediates like 2-amino-4-bromobenzoic acid may react with azetidine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane gradients) ensures removal of unreacted reagents . Purity (>98%) is validated via HPLC or LC-MS, with NMR (¹H/¹³C) confirming structural integrity .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace quantification, leveraging electrospray ionization (ESI) in positive ion mode. Fluorescence detection after derivatization (e.g., with dansyl chloride) enhances sensitivity in biological samples. Calibration curves using deuterated internal standards (e.g., D₄-analogs) improve accuracy .

Advanced Research Questions

Q. How can computational modeling predict the environmental adsorption behavior of this compound?

  • Methodology : Machine learning (ML) models, trained on datasets of similar benzoic acid derivatives (e.g., adsorption energies, molecular descriptors), predict interactions with surfaces like coordination complexes. For instance, density functional theory (DFT) calculates binding energies, while ML algorithms (e.g., random forests) correlate structural features with adsorption capacities . Validation involves comparing predicted vs. experimental isotherm data (e.g., Langmuir models) .

Q. What experimental designs address contradictory stability data for this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies at pH 2–10 (37°C, 70% humidity) with periodic sampling. Use LC-MS to monitor degradation products (e.g., ring-opening or azetidine hydrolysis). Kinetic modeling (e.g., Arrhenius plots) identifies pH-dependent degradation pathways. Conflicting data may arise from impurities (e.g., residual solvents); thus, control experiments with rigorously purified batches are critical .

Q. How do structural modifications of the azetidine ring influence the compound’s biological activity?

  • Methodology : Synthesize analogs with substituents (e.g., methyl, hydroxyl) on the azetidine ring. Assess activity via enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence polarization or SPR. Molecular docking (e.g., AutoDock Vina) identifies steric/electronic effects on binding. Cross-validate with in vitro cytotoxicity data (e.g., IC₅₀ in cancer cell lines) .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

  • Methodology : Optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, temperature). Monitor intermediates via in-situ IR spectroscopy. Scale-down experiments in microreactors mimic large-batch mixing efficiency. Impurity profiling (e.g., by LC-HRMS) identifies by-products like dibrominated derivatives, guiding recrystallization solvent selection (e.g., THF/water mixtures) .

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